

Quantitative N-glycan Analysis Using RapiFluor-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RapiFluor-MS

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-linked glycans using the **RapiFluor-MS™** labeling technology. The methodologies outlined herein are designed to offer a streamlined, sensitive, and robust workflow for researchers, scientists, and drug development professionals engaged in the characterization of glycoproteins.

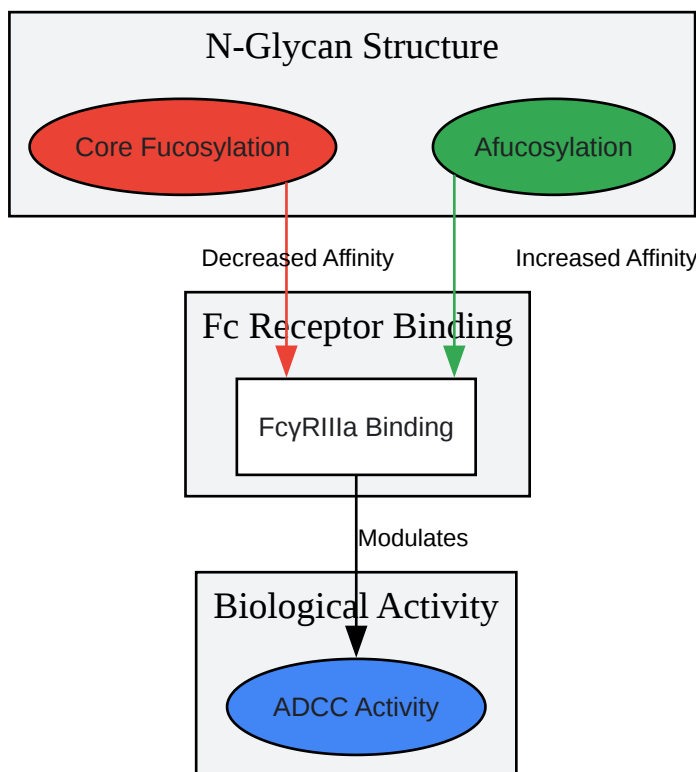
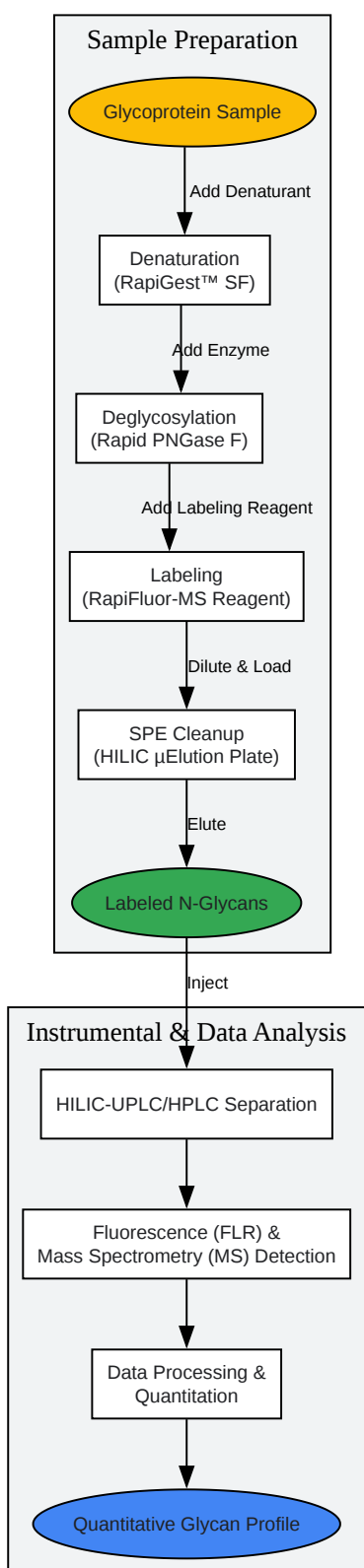
Introduction

The analysis of N-linked glycosylation is a critical aspect of protein characterization, particularly in the biopharmaceutical industry where glycosylation patterns can significantly impact the efficacy, stability, and immunogenicity of therapeutic proteins. Traditional methods for N-glycan analysis are often time-consuming and lack the sensitivity required for comprehensive profiling. The **RapiFluor-MS** labeling technology addresses these challenges by providing a rapid and highly sensitive method for the analysis of released N-glycans by both fluorescence and mass spectrometry (MS) detection.[1][2]

The **RapiFluor-MS** reagent possesses a unique chemical structure that includes a rapid tagging group, an efficient fluorophore, and a functional group that enhances ionization efficiency in mass spectrometry.[3] This results in a simplified, 30-minute sample preparation workflow that yields quantitative fluorescence data with corresponding high-quality mass spectral information.[2]

Experimental Workflow Overview

The overall workflow for quantitative N-glycan analysis using **RapiFluor-MS** consists of three main stages: sample preparation, instrumental analysis, and data analysis. The sample preparation stage involves the enzymatic release of N-glycans from the glycoprotein, followed by rapid labeling with the **RapiFluor-MS** reagent and subsequent cleanup using solid-phase extraction (SPE). The labeled glycans are then analyzed by Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) with fluorescence and/or mass spectrometric detection. Finally, the data is processed to identify and quantify the individual glycan species.



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- To cite this document: BenchChem. [Quantitative N-glycan Analysis Using RapiFluor-MS: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8242451#quantitative-n-glycan-analysis-using-rapifluor-ms>]

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